3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine 3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17822907
InChI: InChI=1S/C9H21NO/c1-7(2)11-8(6-10)9(3,4)5/h7-8H,6,10H2,1-5H3
SMILES:
Molecular Formula: C9H21NO
Molecular Weight: 159.27 g/mol

3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine

CAS No.:

Cat. No.: VC17822907

Molecular Formula: C9H21NO

Molecular Weight: 159.27 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine -

Specification

Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol
IUPAC Name 3,3-dimethyl-2-propan-2-yloxybutan-1-amine
Standard InChI InChI=1S/C9H21NO/c1-7(2)11-8(6-10)9(3,4)5/h7-8H,6,10H2,1-5H3
Standard InChI Key PQIQCHVVEJRCLF-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(CN)C(C)(C)C

Introduction

Structural and Molecular Analysis

Molecular Architecture

The compound’s IUPAC name, 3,3-dimethyl-2-(propan-2-yloxy)butan-1-amine, reflects its branched structure. The backbone consists of a four-carbon butan-1-amine chain with methyl groups at the third carbon and an isopropyl ether group at the second carbon (Figure 1). This configuration introduces steric hindrance around the amine group, potentially influencing its reactivity and interaction with other molecules .

Table 1: Key molecular properties

PropertyValue
CAS Registry Number1600116-32-2
Molecular FormulaC9H21NO\text{C}_9\text{H}_{21}\text{NO}
Molecular Weight159.27 g/mol
Functional GroupsPrimary amine, ether

A closely related compound, 2,3-dimethyl-2-[(propan-2-yl)oxy]butane (CAS 90367-81-0), shares structural similarities but lacks the amine group, instead featuring a fully substituted ether . This distinction underscores the importance of functional group placement in determining chemical behavior.

Synthesis and Production Pathways

Hypothetical Synthetic Routes

While no direct synthesis protocols for 3,3-dimethyl-2-(propan-2-yloxy)butan-1-amine are documented, analogous amine syntheses suggest plausible strategies:

  • Reductive Amination: Reaction of 3,3-dimethyl-2-(propan-2-yloxy)butanal with ammonia or a primary amine under hydrogenation conditions .

  • Nucleophilic Substitution: Displacement of a halide in a precursor like 3,3-dimethyl-2-(propan-2-yloxy)butyl bromide using ammonia .

Catalytic Considerations

The use of Lewis acids such as InCl3_3, which accelerates multicomponent reactions in pyrano[2,3-c]pyrazole synthesis , could be adapted to streamline the formation of the amine-ether backbone. Ultrasonic irradiation, shown to enhance reaction efficiency in heterocyclic syntheses , might reduce reaction times and improve yields.

Analytical Characterization

Spectroscopic Methods

  • Mass Spectrometry: Electron ionization (EI-MS) fragmentation patterns of similar amines, such as 3,3-dimethyl-2-aminobutane, reveal characteristic peaks corresponding to alkyl chain cleavage and amine group retention .

  • NMR Spectroscopy: 1H^1\text{H} NMR would display distinct signals for the isopropyl ether’s methine proton (δ\delta 3.5–4.0 ppm) and the amine’s protons (δ\delta 1.5–2.5 ppm) .

Table 2: Predicted NMR shifts

Proton EnvironmentChemical Shift (δ, ppm)
NH2_2 (amine)1.5–2.5
OCH(CH3_3)2_23.5–4.0
CH3_3 (branch)0.8–1.2

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies using InCl3_3 or ultrasound irradiation .

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

  • Computational Modeling: DFT studies to predict reactivity and interaction with biological receptors.

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